8-Bromo-3-fluoroquinoline-4-carboxylic acid
Description
Properties
CAS No. |
834884-22-9 |
|---|---|
Molecular Formula |
C10H5BrFNO2 |
Molecular Weight |
270.05 g/mol |
IUPAC Name |
8-bromo-3-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2/c11-6-3-1-2-5-8(10(14)15)7(12)4-13-9(5)6/h1-4H,(H,14,15) |
InChI Key |
JEJPYTZZQULSTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-fluoroquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacob synthesis, Friedländer synthesis, and Skraup synthesis are classical methods used to construct the quinoline scaffold . These methods often involve the use of transition metal catalysts, metal-free ionic liquids, or ultrasound irradiation to enhance the reaction efficiency and yield .
Industrial Production Methods
In industrial settings, the production of 8-Bromo-3-fluoroquinoline-4-carboxylic acid may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinolines.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, can be used to introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions . The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinolines, while coupling reactions can produce complex quinoline derivatives with diverse substituents .
Scientific Research Applications
Antibacterial Applications
The compound is part of a broader class of quinoline carboxylic acids, which have been recognized for their antibacterial activities. Research indicates that derivatives of quinoline carboxylic acids, including 8-bromo-3-fluoroquinoline-4-carboxylic acid, exhibit potent activity against both Gram-positive and Gram-negative bacteria, including strains like Pseudomonas aeruginosa .
Key Findings:
- Mechanism of Action: The antibacterial efficacy is attributed to the ability of these compounds to interfere with bacterial DNA replication and repair mechanisms .
- Comparative Efficacy: Studies suggest that 8-bromo-3-fluoroquinoline-4-carboxylic acid may outperform traditional antibiotics in some cases, particularly against resistant strains .
Anticancer Properties
Recent studies have highlighted the potential of 8-bromo-3-fluoroquinoline-4-carboxylic acid in cancer treatment. Its structural analogs have shown promise as selective inhibitors of kinases involved in cancer progression.
Case Study:
- A derivative analogous to 8-bromo-3-fluoroquinoline-4-carboxylic acid was evaluated for its effects on human cancer cell lines. It demonstrated significant cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation .
Mechanisms Explored:
- Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest at the G1 phase in breast cancer cells (MCF-7), leading to apoptosis .
- Molecular Docking Studies: These studies revealed that the compound binds effectively to key kinase targets, suggesting a mechanism for its anticancer activity .
Drug Development Potential
The unique properties of 8-bromo-3-fluoroquinoline-4-carboxylic acid make it a candidate for further development in pharmaceutical applications.
Research Directions:
- Hybridization with Other Compounds: There is ongoing research into hybrid compounds that combine the quinoline structure with other pharmacophores to enhance efficacy and reduce side effects .
- Pharmacokinetic Studies: Preliminary studies suggest favorable pharmacokinetic profiles, which are essential for developing effective therapeutic agents .
Data Summary Table
Mechanism of Action
The mechanism of action of 8-Bromo-3-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular pathways involved in cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Quinoline Carboxylic Acid Derivatives
Key Observations :
- Halogen Effects: Bromine at position 8 (vs.
- Carboxylic Acid vs. Ester : The free carboxylic acid group (position 4) is critical for metal ion chelation in antimicrobial activity, whereas ester derivatives (e.g., ethyl or methyl) are often prodrugs with modified pharmacokinetics .
- Fluorine Substitution: Fluorine at position 3 or 5 enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .
Physicochemical Properties
The substituents significantly influence solubility, melting point, and stability:
Table 2: Physicochemical Properties of Selected Compounds
Biological Activity
8-Bromo-3-fluoroquinoline-4-carboxylic acid, a compound with the molecular formula CHBrFNO and a molecular weight of approximately 270.06 g/mol, has garnered attention for its significant biological activity, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activities, including mechanisms of action, potential therapeutic uses, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a quinoline structure characterized by a benzene ring fused to a pyridine ring, with bromine and fluorine substituents that enhance its reactivity and biological profile. Its CAS number is 834884-22-9, and it is classified under various chemical databases such as PubChem.
Antimicrobial Activity
Research indicates that 8-bromo-3-fluoroquinoline-4-carboxylic acid exhibits notable antimicrobial properties. The compound's mechanism of action primarily involves the inhibition of bacterial topoisomerase enzymes, including DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair; thus, their inhibition leads to DNA damage and cell death.
Table 1: Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | ≤0.125 | Inhibition of DNA gyrase |
| Escherichia coli | ≤0.125 | Inhibition of DNA gyrase |
| Pseudomonas aeruginosa | 16 | Inhibition of topoisomerase IV |
The minimum inhibitory concentration (MIC) values indicate that this compound is highly effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Anticancer Activity
In addition to its antimicrobial properties, 8-bromo-3-fluoroquinoline-4-carboxylic acid has shown promising anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7. The compound appears to arrest the cell cycle at the G1 phase, leading to increased apoptosis rates.
Case Study: MCF-7 Cell Line
A study evaluated the effects of 8-bromo-3-fluoroquinoline-4-carboxylic acid on the MCF-7 cell line:
- IC : 168.78 µM
- Apoptosis Induction : Increased from 1.52% (control) to 2.16% (compound treatment)
Table 2: Apoptosis Analysis
| Cell Type | Control (%) | Compound Treatment (%) |
|---|---|---|
| Intact Cells | 98.48 | 97.83 |
| Early Apoptosis | 0.08 | 0.1 |
| Late Apoptosis | 0.68 | 0.81 |
| Necrosis | 0.76 | 1.26 |
| Total Cell Death | 1.52 | 2.16 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting specific kinases involved in cancer progression .
The biological activity of 8-bromo-3-fluoroquinoline-4-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication.
- Cell Cycle Arrest : It induces cell cycle arrest at specific phases, particularly G1.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through various signaling pathways.
Comparative Analysis with Related Compounds
To better understand the potential applications of 8-bromo-3-fluoroquinoline-4-carboxylic acid, it is useful to compare it with structurally similar compounds.
Table 3: Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 8-Bromo-3-fluoroquinoline-4-carboxylic acid | Bromine and fluorine substitutions | Antimicrobial, anticancer |
| 2-Bromo-3-fluoroquinoline-4-carboxylic acid | Different bromine position | Varying biological activity |
| 4-Bromoquinoline-3-carboxylic acid | Lacks fluorine | Different pharmacological properties |
| 8-Fluoroquinoline-4-carboxylic acid | No bromine substitution | Different interaction profiles |
This comparison highlights how variations in substitution patterns can influence the chemical behavior and potential applications of these compounds.
Q & A
Q. What are the optimal synthetic routes for 8-Bromo-3-fluoroquinoline-4-carboxylic acid, and how does halogen positioning influence reaction efficiency?
Methodological Answer: The synthesis typically involves halogenation and functional group transformations. For bromination at the 8-position, direct electrophilic substitution using bromine in the presence of Lewis acids (e.g., FeBr₃) is common. Fluorination at the 3-position may require directed metalation or halogen-exchange reactions (e.g., Balz-Schiemann reaction using diazonium salts). Key considerations include:
- Regioselectivity: Steric and electronic factors influence halogen placement. Computational modeling (DFT) can predict reactive sites .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is used to isolate the product. Monitor reaction progress via TLC or HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize 8-Bromo-3-fluoroquinoline-4-carboxylic acid and its intermediates?
Methodological Answer:
- ¹H/¹³C NMR: Use deuterated DMSO or CDCl₃ to dissolve the compound. The carboxylic acid proton (δ ~12-14 ppm) and quinoline aromatic protons (δ ~7-9 ppm) are diagnostic. Fluorine coupling (³J) may split signals in adjacent protons .
- IR: Confirm the carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry (HRMS): Electrospray ionization (ESI) in negative mode detects the molecular ion [M-H]⁻. Fragmentation patterns help identify bromine and fluorine substituents .
Q. What are common impurities in 8-Bromo-3-fluoroquinoline-4-carboxylic acid synthesis, and how can they be mitigated?
Methodological Answer:
- Dehalogenation Byproducts: Partial loss of bromine/fluorine during reactions may yield des-halogenated analogs. Use inert atmospheres (N₂/Ar) and minimize exposure to reducing agents .
- Esterification Artifacts: Carboxylic acid may esterify if alcohols (e.g., ethanol) are present. Acidic workup (HCl) hydrolyzes esters back to the acid .
- Detection: LC-MS with a C18 column and UV detection (λ = 254 nm) identifies impurities. Compare retention times with authentic standards .
Advanced Research Questions
Q. How can contradictory biological activity data for 8-Bromo-3-fluoroquinoline-4-carboxylic acid derivatives be resolved?
Methodological Answer:
- Assay Variability: Standardize cell-based assays (e.g., IC₅₀ measurements) using consistent cell lines (e.g., HEK293) and controls. Test derivatives under identical conditions to isolate structural effects .
- Metabolite Interference: Perform metabolic stability studies (e.g., liver microsomes) to identify active metabolites. Use HPLC to track parent compound degradation .
- Target Validation: Employ CRISPR knockouts or siRNA silencing to confirm target specificity. For example, if PKA modulation is suspected, validate via cAMP ELISA .
Q. What computational strategies predict the reactivity of 8-Bromo-3-fluoroquinoline-4-carboxylic acid in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- DFT Calculations: Model the electron density at the bromine site to predict oxidative addition efficiency with Pd catalysts. Fluorine’s electronegativity may deactivate adjacent positions .
- Ligand Screening: Test Pd(PPh₃)₄, XPhos, or SPhos ligands to optimize coupling with boronic acids. Monitor reaction kinetics via in situ IR or NMR .
- Solvent Effects: Compare polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents. High dielectric solvents stabilize charged intermediates but may hinder catalyst turnover .
Q. How can mechanistic studies differentiate between SNAr (nucleophilic aromatic substitution) and radical pathways in fluorination/bromination reactions?
Methodological Answer:
- Radical Traps: Add TEMPO or BHT to quench radical intermediates. If reaction yields drop, radical pathways are implicated .
- Isotopic Labeling: Use ¹⁸O-labeled H₂O or KF to track nucleophilic substitution. Mass spectrometry detects isotopic incorporation .
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. protiated substrates. KIE > 1 suggests concerted mechanisms (SNAr), while KIE ≈ 1 indicates radical steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
